2,6-Dichloro-3-nitrobenzaldehyde
Overview
Description
2,6-Dichloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 3 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2,6-dichlorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization or distillation, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,6-Dichloro-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Dichloro-3-nitrobenzoic acid.
Scientific Research Applications
2,6-Dichloro-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The chlorine atoms are replaced by nucleophiles through nucleophilic aromatic substitution, where the nucleophile attacks the electron-deficient aromatic ring.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
2,6-Dichloro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
2,4-Dichloro-3-nitrobenzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-4-nitrobenzaldehyde: Similar structure but with the nitro group at the 4 position.
3,5-Dichloro-2-nitrobenzaldehyde: Similar structure but with chlorine atoms at the 3 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQHGBSJIWOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383490 | |
Record name | 2,6-dichloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5866-97-7 | |
Record name | 2,6-dichloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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